Cas no 95333-17-8 (Benzofuran-4-carbonitrile)

Benzofuran-4-carbonitrile structure
Benzofuran-4-carbonitrile structure
Product Name:Benzofuran-4-carbonitrile
Numéro CAS:95333-17-8
Le MF:C9H5NO
Mégawatts:143.142102003098
MDL:MFCD10699413
CID:1006262
Update Time:2025-09-21

Benzofuran-4-carbonitrile Propriétés chimiques et physiques

Nom et identifiant

    • 4-Benzofurancarbonitrile
    • Benzofuran-4-carbonitrile
    • 1-benzofuran-4-carbonitrile
    • benzo[b]furan-4-carbonitrile
    • VCQONKRSTAUGEP-UHFFFAOYSA-N
    • FCH882412
    • MB08822
    • AS06446
    • TRA0046694
    • CM10758
    • SY025675
    • AK209009
    • MDL: MFCD10699413
    • Piscine à noyau: 1S/C9H5NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H
    • La clé Inchi: VCQONKRSTAUGEP-UHFFFAOYSA-N
    • Sourire: N#CC1C2=C(OC=C2)C=CC=1

Propriétés calculées

  • Qualité précise: 143.03700
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 11
  • Nombre de liaisons rotatives: 0
  • Complexité: 193
  • Surface topologique des pôles: 36.9

Propriétés expérimentales

  • Dense: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
  • Point d'ébullition: 260.8±13.0 ºC (760 Torr),
  • Point d'éclair: 111.6±19.8 ºC,
  • Solubilité: Très légèrement soluble (0,12 G / l) (25 ºC),
  • Le PSA: 36.93000
  • Le LogP: 2.30448

Benzofuran-4-carbonitrile PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D852400-5g
Benzofuran-4-carbonitrile
95333-17-8 97%
5g
¥4,746.60 2022-01-11
TRC
B424035-10mg
Benzofuran-4-carbonitrile
95333-17-8
10mg
$ 50.00 2022-06-07
TRC
B424035-50mg
Benzofuran-4-carbonitrile
95333-17-8
50mg
$ 135.00 2022-06-07
TRC
B424035-100mg
Benzofuran-4-carbonitrile
95333-17-8
100mg
$ 210.00 2022-06-07
ChemScence
CS-0040166-5g
Benzofuran-4-carbonitrile
95333-17-8 99.90%
5g
$780.0 2022-04-26
Alichem
A019098142-1g
Benzofuran-4-carbonitrile
95333-17-8 95%
1g
$265.00 2023-08-31
Alichem
A019098142-5g
Benzofuran-4-carbonitrile
95333-17-8 95%
5g
$757.50 2023-08-31
Ambeed
A356373-1g
Benzofuran-4-carbonitrile
95333-17-8 97%
1g
$184.0 2025-04-14
Ambeed
A356373-100mg
Benzofuran-4-carbonitrile
95333-17-8 97%
100mg
$49.0 2025-04-14
Ambeed
A356373-250mg
Benzofuran-4-carbonitrile
95333-17-8 97%
250mg
$75.0 2025-04-14

Benzofuran-4-carbonitrile Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  12 h, 140 °C
Référence
Imidazo[1,2-c]pyrimidine derivatives as PRC2 inhibitors for treating cancer and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  12 h, 140 °C
Référence
Naphthyridine derivatives as PRC2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
Référence
PRC2 inhibitors for use in treating blood disorders
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
Référence
Conformational analysis of organic carbonyl compounds. Part 4. A proton and carbon-13 nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furan
Benassi, Rois; Folli, Ugo; Iarossi, Dario; Schenetti, Luisa; Taddei, Ferdinando, Journal of the Chemical Society, 1984, (9), 1479-85

Méthode de production 5

Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  18 h, 100 °C
Référence
Preparation of the pyrimidone compound and their application as the anticancer agents
, China, , ,

Méthode de production 6

Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  12 h, 140 °C
Référence
Preparation of imidazopyrimidine amines as Prc2(Polycomb Repressive Complex 2) inhibitors useful in the treatment of blood disorders
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  12 h, 140 °C
Référence
Preparation of dihydrobenzofuranylmethylaminoimidazopyrimidine derivatives for use as PRC2 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Solvents: Dimethylformamide ;  17 h, reflux; reflux → rt
1.2 Reagents: Ethylenediamine Solvents: Water ;  rt
Référence
Preparation of 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2c receptor agonists
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: 6-Bromobenzofuran Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  18 h, 100 °C
Référence
Preparation pyrimidine- or pyrazine-based compounds for treating EED protein and/or PRC2 protein complex related diseases
, China, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Formaldehyde Solvents: Toluene ;  overnight, 100 °C
1.2 Solvents: Dimethylformamide ;  overnight, 140 °C
1.3 Reagents: Ammonia Solvents: Water
Référence
Preparation of moracin compounds and its application
, China, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: 6-Bromobenzofuran Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  18 h, 100 °C
Référence
Pyridine or pyridazine cyclic compound and application thereof in preparing drugs for treating cancer diseases or disorders
, China, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Toluene ;  45 min, 80 °C; 20 h, rt; 1.25 h, 80 °C
Référence
Preparation of dihydroimidazo[2,1-b]thiazoles and dihydro-5H-thiazolo[3,2-a]pyrimidines with 5-HT receptor affinity
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Solvents: Toluene ;  overnight, reflux
1.2 Solvents: Dimethylformamide ;  overnight, reflux
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  cooled
Référence
Discovery of Potent Benzofuran-Derived Diapophytoene Desaturase (CrtN) Inhibitors with Enhanced Oral Bioavailability for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections
Wang, Youxin; Chen, Feifei; Di, Hongxia; Xu, Yong; Xiao, Qiang; et al, Journal of Medicinal Chemistry, 2016, 59(7), 3215-3230

Benzofuran-4-carbonitrile Raw materials

Benzofuran-4-carbonitrile Preparation Products

Benzofuran-4-carbonitrile Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:95333-17-8)Benzofuran-4-carbonitrile
Numéro de commande:A859088
État des stocks:in Stock
Quantité:1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:16
Prix ($):150.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95333-17-8)Benzofuran-4-carbonitrile
A859088
Pureté:99%
Quantité:1g
Prix ($):150.0
Courriel